1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene
Overview
Description
1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene is an organic compound with the molecular formula C8H10FNS It is characterized by the presence of an aminoethyl group attached to a sulfanyl group, which is further connected to a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzenethiol with 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or other advanced materials to impart specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene is not fully understood, but it is believed to interact with specific molecular targets and pathways. The aminoethyl group may facilitate binding to biological receptors or enzymes, while the fluorobenzene ring can enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide: Similar in structure but with a different functional group attached to the sulfur atom.
[(2-Aminoethyl)disulfanyl]acetic acid: Contains a disulfide bond instead of a single sulfanyl group.
Sulfanilamide: An antibacterial drug with a sulfonamide group, structurally different but functionally related in terms of sulfur chemistry.
Uniqueness
1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene is unique due to the presence of both an aminoethyl group and a fluorobenzene ring, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfanylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQOBNMJTFEKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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